{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride
Overview
Description
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is also known by its IUPAC name, 4-[(2-methyl-2-propenyl)oxy]aniline hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride typically involves the reaction of 4-hydroxyaniline with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its amine group.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride can be compared with similar compounds such as:
Methallylescaline: This compound has a similar structure but includes additional methoxy groups, which can alter its chemical properties and biological activity.
2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride: This is an isomer with the same molecular formula but different structural arrangement, leading to distinct reactivity and applications.
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h3-6H,1,7,11H2,2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJPTYRAKXCIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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